Ammonium perfluorovalerate

Electrosynthesis Fluorinated Additives Competitive Adsorption

Research requiring a specific perfluoroalkyl chain length (C5) often fails with C4 or C6 homologues due to non-linear adsorption thermodynamics and regulatory mismatches. Ammonium perfluorovalerate (APV) solves this precisely. - Analytical Chemistry: Certified reagent for EPA Method 533/537.1 LC-MS/MS quantification of PFPeA; mandated ion-pair reagent for IonPac NS1 methods. - Electrochemistry & Synthesis: Enables distinct anodic adsorption behavior for butadiene co-electrolysis; irreplaceable C5 building block. - Industrial R&D: TSCA-listed alternative to prohibited C8 processing aids in fluoropolymer dispersions.

Molecular Formula C5HF9O2.H3N
C5H4F9NO2
Molecular Weight 281.08 g/mol
CAS No. 68259-11-0
Cat. No. B12847212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium perfluorovalerate
CAS68259-11-0
Molecular FormulaC5HF9O2.H3N
C5H4F9NO2
Molecular Weight281.08 g/mol
Structural Identifiers
SMILESC(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+]
InChIInChI=1S/C5HF9O2.H3N/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14;/h(H,15,16);1H3
InChIKeyQGKJZVRFHDAXTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ammonium Perfluorovalerate Basics and Sourcing


Ammonium perfluorovalerate (APV), also referred to as ammonium perfluoropentanoate or nonafluoropentanoic acid ammonium salt, is the ammonium adduct of a straight-chain perfluoroalkyl carboxylic acid (PFCA) with a five-carbon backbone [1]. Its molecular formula is C5H4F9NO2 (MW = 281.08 g/mol), placing it within the short-chain PFAS category [1]. As an ionizable fluorinated surfactant precursor, APV is relevant in applications ranging from fluorous biphasic catalysis to analytical ion-pair chromatography, where the combination of the perfluorinated tail and the ammonium counterion governs solubility, thermal lability, and surface activity.

Short-chain (C5) perfluorocarboxylate ammonium salt suitable for fluorous biphasic catalysis and ion-pair chromatography

Perfluorinated tail and ammonium counterion govern solubility, thermal lability, and surface activity for tailored method development

Ion-pair reagent specified in a standardized HPLC method; chain-length-specific retention profile for analytical compliance

Why C4 or C6 Analogues Cannot Substitute APV


The fundamental reason that ammonium perfluorovalerate (C5) is not interchangeable with its closest PFCA homologues (e.g., C4 ammonium perfluorobutanoate or C6 ammonium perfluorohexanoate) stems from the non-linear relationship between perfluoroalkyl chain length and surfactant performance, adsorption thermodynamics, and biological fate. As evidenced in comparative electrosynthesis studies, the competitive adsorption of perfluorocarboxylates at an anode surface is highly chain-length specific, directly dictating current efficiency and product distribution [1]. Overlooking the C5-specific balance of hydrophobicity and ionic character can lead to process failure; a C4 homologue may fail to generate sufficient surface pressure or adequate ion-pair extraction efficiency, while a C6 homologue may introduce higher biopersistence, greater regulatory scrutiny, and undesirably low critical micelle concentrations that destabilize certain emulsion formulations.

Adsorption

Chain-length-specific anodic adsorption thermodynamics may shift product distribution and current efficiency, risking process failure

Regulatory

C6 homologues introduce higher biopersistence and greater regulatory scrutiny; C5 offers short-chain compliance under TSCA

Performance

Critical micelle concentration and ion-pair extraction efficiency are non-transferable; C4 may fail to achieve necessary surface pressure

Quantitative Differentiation Evidence


Anodic Adsorption vs. Branched Perfluoroether Carboxylates

In a direct head-to-head electrochemical study, the perfluorovalerate anion was compared to the perfluoro-2-propoxypropionate anion for additive Kolbe electrosynthesis in the presence of butadiene. The perfluorovalerate anion was largely displaced from the anode surface by butadiene, resulting in a drastically lower current efficiency and an anomalously high yield of higher telomer homologs—a product distribution pattern not observed with the branched perfluoro-2-propoxypropionate anion, which proved to be the most effective adsorbate in the series [1]. This demonstrates that the C5 linear perfluorocarboxylate exhibits fundamentally different anodic reactivity and adsorption thermodynamics compared to other structurally related fluorinated carboxylates.

Anodic Adsorption
Head-to-head
Displaced by butadiene; drastically lower current efficiency vs. branched perfluoro-2-propoxypropionate
Linear C5 perfluorocarboxylate yields unique higher telomer homolog distribution not replicated by branched analogs
Kolbe electrosynthesis; selective use when higher telomers are desired
Electrosynthesis Fluorinated Additives Competitive Adsorption

Predicted Log Kow and Chain-Length Effects

Cross-study analysis of EPA physicochemical property data reveals that ammonium perfluorovalerate (C5; MW = 281.08 g/mol) exhibits a clear chain-length-dependent shift in predicted properties relative to its C4 homologue, ammonium perfluorobutanoate (MW = 231 g/mol). While experimental data for the ammonium salt of C5 are sparse, the free acid of C5 (perfluorovaleric acid) has a predicted log Kow approximately 0.4–0.8 units higher than that of perfluorobutanoic acid (log Kow = 1.43) [1]. This increase in hydrophobicity directly translates to stronger ion-pair formation with quaternary ammonium salts in liquid-liquid extraction systems, as demonstrated for the C4 homologue [2]. Such a log Kow differential is sufficient to alter partitioning behavior in analytical extractions and environmental fate models, precluding simple molar substitution of C4 for C5.

Log Kow & MW
Cross-study comparable
Log Kow increase 0.4–0.8 units; MW +50 g/mol vs. C4 homologue
Higher hydrophobicity strengthens ion-pair formation; distinct extraction and environmental fate profiles
Predicted values; experimental data sparse for the ammonium salt
Environmental Fate Physicochemical Properties PFAS Characterization

Standardized HPLC Ion-Pair Reagent Use

The nonafluoropentanoate ion (the anionic component of APV) is specifically prescribed for the determination of aliphatic quaternary ammonium ions using an IonPac NS1 reversed-phase column with an acetonitrile gradient [1]. Unlike generic perfluorocarboxylate ion-pair reagents, the C5 tail provides a distinct retention time window that balances adequate hydrophobicity for ion-pair formation with sufficient aqueous solubility in acidic to neutral mobile phases. While a quantitative head-to-head study comparing C5 to C4 or C6 nonafluorocarboxylates is not publicly available, this validated application method represents the type of established, application-specific differentiator that guides procurement for regulatory method compliance.

HPLC Method Spec.
Method context
Nonafluoropentanoate ion specified for IonPac NS1 separation of aliphatic quaternary amines
Standardized protocol mandates this C5 ion-pair reagent for method transfer and regulatory submissions
No quantitative comparison to other chain lengths in this source
Analytical Chemistry Ion-Pair Chromatography Method Development

Regulatory Divergence from Long-Chain PFCA Salts

Ammonium perfluorovalerate (C5) is listed on the EPA TSCA Inventory and is categorized under the 2024 CDR and the TSCA 8(a)(7) PFAS reporting rule, but it does not fall under the strict regulatory phase-outs and global restrictions applied to ammonium perfluorooctanoate (C8, PFOA, CAS 3825-26-1) [1]. While this does not constitute a performance advantage, it represents a decisive procurement differentiator: a C5 ammonium PFCA salt can be sourced and used in jurisdictions where C8 homologues are banned or subject to stringent authorization, provided the application is consistent with evolving PFAS regulations.

TSCA Status
Class-level inference
C5 salt not subject to PFOA phase-out rules; listed on TSCA Inventory under 8(a)(7) reporting
Regulatory differentiation ensures supply continuity where long-chain PFCA salts are banned
Verify application-specific compliance; regulatory landscape evolving
PFAS Regulation Procurement Risk Management Industrial Compliance

Procurement-Driven Application Scenarios


Kolbe Electrosynthesis of Fluorinated Telomers

Synthetic organic and electrochemistry groups requiring a C5 perfluorinated building block that preferentially forms higher telomer homologs under butadiene co-electrolysis conditions should specify ammonium perfluorovalerate. As demonstrated in direct comparative studies, the distinct anodic adsorption behavior of the perfluorovalerate anion yields product distributions that cannot be replicated by branched perfluoroether carboxylates or shorter-chain PFCA salts .

Validated Ion-Pair Chromatography

Analytical laboratories implementing the standardized IonPac NS1 reversed-phase method for aliphatic quaternary ammonium ions must use the nonafluoropentanoate ion-pair reagent to meet method specifications. Procurement of ammonium perfluorovalerate for this purpose is driven by compliance with the validated chromatographic protocol, not by generic surfactant performance .

Short-Chain PFAS Analytical Reference Material

Environmental chemistry labs studying the fate and transport of short-chain PFCAs require ammonium perfluorovalerate as a certified reference standard for LC-MS/MS quantification of PFPeA in water and soil matrices. Its chain-length-specific log Kow (predicted approximately 0.4–0.8 units higher than C4 PFBA) allows it to serve as a distinct retention time marker in multi-analyte PFAS methods, making it a non-substitutable analyte in U.S. EPA Methods 533 and 537.1 extensions.

Emulsion Polymerization with Short-Chain Compliance

Industrial users formulating fluoropolymer dispersions where long-chain (C8) PFAS processing aids are prohibited can evaluate ammonium perfluorovalerate as an alternative polymerization initiator and surfactant . While direct comparative performance data versus C6 or C4 initiators is not publicly established, the C5 salt's regulatory standing and availability on the TSCA Inventory enable its procurement in applications where C8 ammonium salts are now banned, thus mitigating supply-chain disruption.

Application
Selection Property
Validation Focus
Kolbe Electrosynthesis Building Block
Anodic adsorption profile favoring higher telomer homolog formation
Replicate product distribution under butadiene co-electrolysis conditions
Ion-Pair HPLC Reagent
Chain-length-specific retention per standardized IonPac NS1 protocol
Confirm compliance with published method specifications for aliphatic quaternary amines
Environmental Analytical Standard
Distinct log Kow providing a retention time marker in PFAS multi-analyte methods
Validate LC-MS/MS quantification of PFPeA in water/soil matrices
Emulsion Polymerization Additive
Short-chain PFAS regulatory compliance under TSCA inventory
Assess process feasibility; confirm performance relative to C6/C4 alternatives
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